1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone
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Description
1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications
Antagonist for Pain Management
A study on a series of pyrazoles highlights the identification of a σ1 receptor antagonist, which could potentially be utilized in pain management. The described compound demonstrates high solubility, permeability, and metabolic stability, suggesting its suitability as a candidate for clinical trials in pain treatment applications (Díaz et al., 2020).
Diversity-Oriented Synthesis
Research on the diversity-oriented synthesis of substituted tetrahydropyrones through oxidative carbon-hydrogen bond activation and click chemistry offers insights into generating structurally diverse non-natural compounds. This approach provides rapid access to a library of compounds for screening against a variety of biological targets, indicating a method for the potential exploration of similar compounds for varied applications (Zaware et al., 2011).
X-ray Powder Diffraction Data
The x-ray powder diffraction data for a related compound, an intermediate in the synthesis of apixaban, underlines the importance of structural analysis in the development of pharmaceutical agents. This methodological approach can be applied to the study of our compound of interest for its crystallographic characterization and purity assessment (Wang et al., 2017).
Synthesis and Optical Properties
The synthesis and characterization of a novel heterocyclic compound, showcasing its optical and thermal properties, present an example of how similar compounds can be synthesized and analyzed for potential applications in materials science and engineering (Shruthi et al., 2019).
Biological Activity Studies
Studies on the synthesis and antimicrobial activity of pyrazole hydrazones derivatives, as well as biologically active chalcone derivatives using microwave energy, suggest a pathway for investigating the biological activities of similar compounds. These studies emphasize the potential for discovering new therapeutic agents through the synthesis and evaluation of novel chemical entities (Jie-han, 2008) and (Katade et al., 2008).
properties
IUPAC Name |
1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-3-26-17(8-11-22-26)21-23-20(24-29-21)15-9-12-25(13-10-15)19(27)14-16-6-4-5-7-18(16)28-2/h4-8,11,15H,3,9-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLFMKFXBUUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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